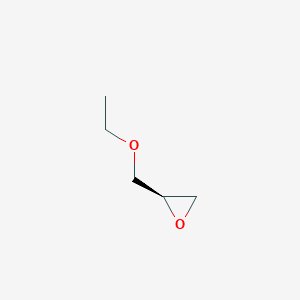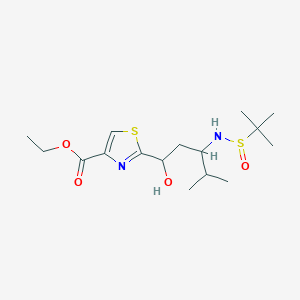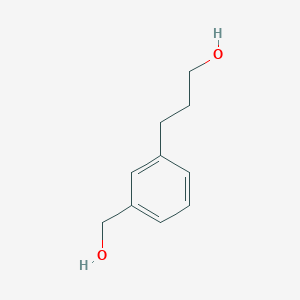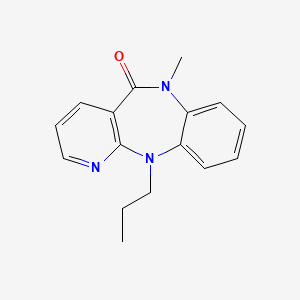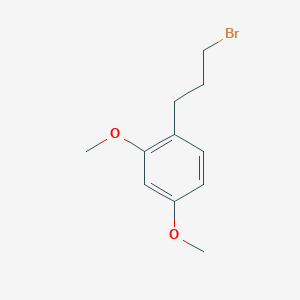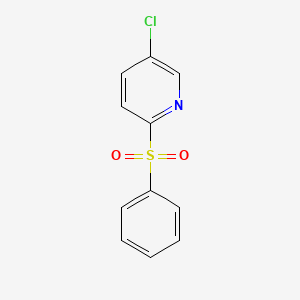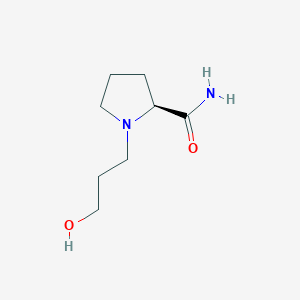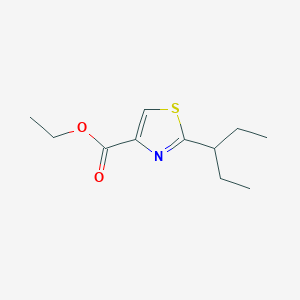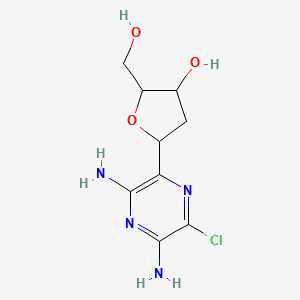![molecular formula C17H14IN3O3 B8657757 ethyl 1-[(4-iodophenyl)methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B8657757.png)
ethyl 1-[(4-iodophenyl)methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate
概要
説明
ethyl 1-[(4-iodophenyl)methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of an ethyl ester group, an iodophenyl moiety, and a pyridazine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(4-iodophenyl)methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of N-(4-iodophenyl)-β-alanine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired pyridazine ring system . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
ethyl 1-[(4-iodophenyl)methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
ethyl 1-[(4-iodophenyl)methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of ethyl 1-[(4-iodophenyl)methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The iodophenyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.
類似化合物との比較
ethyl 1-[(4-iodophenyl)methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate can be compared with other pyridazine derivatives:
Ethyl 1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate: Similar structure but with a chlorophenyl group instead of an iodophenyl group.
Ethyl 1-(4-bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate: Contains a bromophenyl group, which affects its reactivity and biological activity.
The uniqueness of this compound lies in the presence of the iodophenyl group, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C17H14IN3O3 |
|---|---|
分子量 |
435.22 g/mol |
IUPAC名 |
ethyl 1-[(4-iodophenyl)methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate |
InChI |
InChI=1S/C17H14IN3O3/c1-2-24-17(23)14-15(22)13-4-3-9-19-16(13)21(20-14)10-11-5-7-12(18)8-6-11/h3-9H,2,10H2,1H3 |
InChIキー |
NSKOSLWHYXMWMZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(C2=C(C1=O)C=CC=N2)CC3=CC=C(C=C3)I |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-Thiopheno[2,3-d]1,2,3-triazin-4-one](/img/structure/B8657683.png)
![[4-Bromo-2-(propan-2-yl)phenyl]cyanamide](/img/structure/B8657690.png)
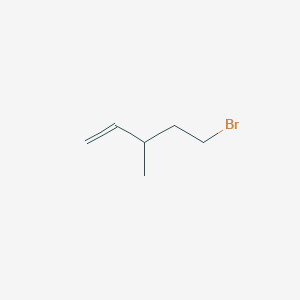
![3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B8657699.png)
